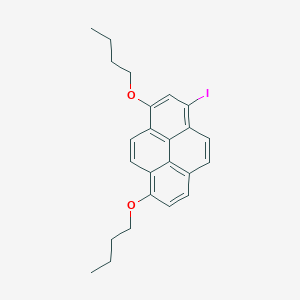

3,6-Dibutoxy-1-iodopyrene

Beschreibung

3,6-Dibutoxy-1-iodopyrene is a chemical compound with the molecular formula C24H27IO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features iodine and butoxy groups at specific positions on the pyrene ring

Eigenschaften

CAS-Nummer |

664310-25-2 |

|---|---|

Molekularformel |

C24H25IO2 |

Molekulargewicht |

472.4 g/mol |

IUPAC-Name |

3,6-dibutoxy-1-iodopyrene |

InChI |

InChI=1S/C24H25IO2/c1-3-5-13-26-21-12-8-16-7-9-17-20(25)15-22(27-14-6-4-2)19-11-10-18(21)23(16)24(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |

InChI-Schlüssel |

ZSPAQZWBMOEYRS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3OCCCC)I)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibutoxy-1-iodopyrene typically involves the iodination of 3,6-dibutoxypyrene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective iodination at the 1-position of the pyrene ring.

Industrial Production Methods

While specific industrial production methods for 3,6-Dibutoxy-1-iodopyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibutoxy-1-iodopyrene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

3,6-Dibutoxy-1-iodopyrene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 3,6-Dibutoxy-1-iodopyrene involves its interaction with molecular targets through its iodine and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The compound’s extended π-system allows for electron delocalization, which can stabilize radical cation intermediates and facilitate reactions such as oxidative coupling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Iodopyrene: Lacks the butoxy groups, making it less soluble and less reactive in certain conditions.

3,6-Dibutoxypyrene: Lacks the iodine atom, which reduces its reactivity in substitution reactions.

1-Bromopyrene: Similar to 1-iodopyrene but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.

Uniqueness

3,6-Dibutoxy-1-iodopyrene is unique due to the presence of both iodine and butoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the butoxy groups increase its solubility and stability. This combination makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3,6-Dibutoxy-1-iodopyrene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and other relevant findings from diverse research studies.

Chemical Structure and Properties

Chemical Formula: CHIO

Molecular Weight: 340.24 g/mol

Physical State: Solid at room temperature

Melting Point: 190-191 °C

The compound features a pyrene core substituted with two butoxy groups and an iodine atom, which may contribute to its unique biological properties.

Biological Activity Overview

The biological activity of 3,6-Dibutoxy-1-iodopyrene has been investigated in various studies, focusing on its cytotoxic effects and potential therapeutic applications.

Cytotoxicity

Research indicates that 3,6-Dibutoxy-1-iodopyrene exhibits significant cytotoxic effects on various cell lines. For instance:

- Cell Lines Tested: V-79 hamster fibroblast cells

- Cytotoxicity Observations: The compound demonstrated a relatively high cytotoxic effect, comparable to known toxic agents used in cancer therapy.

Case Studies and Research Findings

Several studies have examined the biological effects of compounds related to 3,6-Dibutoxy-1-iodopyrene. These findings can provide insights into its potential applications:

-

Study on Related Compounds:

- A study focusing on derivatives of pyrene indicated that modifications in the molecular structure significantly affected their biological activity, including cytotoxicity and antimicrobial efficacy.

- Researchers noted that introducing halogen atoms (like iodine) could enhance the cytotoxic effects against certain cancer cell lines.

-

Comparative Analysis:

- A comparative study of various substituted pyrenes highlighted that those with longer alkyl chains exhibited increased lipophilicity, which could correlate with enhanced membrane permeability and biological activity.

Conclusion and Future Directions

3,6-Dibutoxy-1-iodopyrene presents a compelling case for further research due to its notable cytotoxicity and potential antimicrobial properties. Future studies should focus on:

- In Vivo Studies: Assessing the biological activity in animal models to understand the pharmacokinetics and therapeutic potential.

- Mechanistic Studies: Investigating the specific mechanisms through which this compound exerts its effects at the cellular level.

- Structure-Activity Relationship (SAR): Further exploring how variations in the chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.